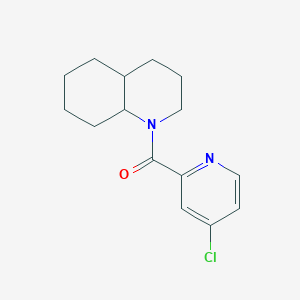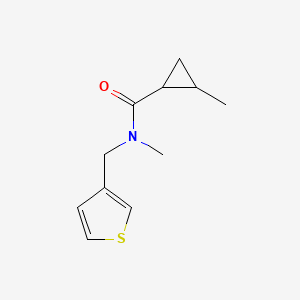
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide, also known as Ro 64-6198, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of pyrrole carboxamides and has been found to have a wide range of biochemical and physiological effects.
作用机制
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 exerts its effects by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, leading to a range of physiological effects. By increasing the levels of endocannabinoids, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, reducing both acute and chronic pain. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological processes. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have good pharmacokinetic properties, making it suitable for use in animal models. However, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has some limitations for use in lab experiments. It has been found to have some off-target effects, which may complicate the interpretation of results. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198. One area of research is to further investigate its potential therapeutic uses. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects, but its potential uses in the treatment of specific diseases have not yet been fully explored. Another area of research is to develop more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential. Additionally, more research is needed to fully understand the mechanisms of action of 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 and its effects on endocannabinoid signaling in the body.
合成方法
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 is synthesized through a multistep process that involves the reaction of 4-chloropyrrole-2-carboxylic acid with N-methyl-N-(1-phenylethyl)amine. The resulting product is then subjected to further purification and isolation steps to obtain the final product. This synthesis method has been optimized to produce 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 in high yields and purity.
科学研究应用
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been extensively studied for its potential therapeutic uses. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
属性
IUPAC Name |
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10(11-6-4-3-5-7-11)17(2)14(18)13-8-12(15)9-16-13/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVSSMBBFJZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)







![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
